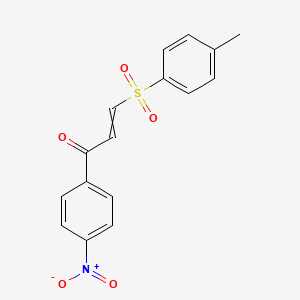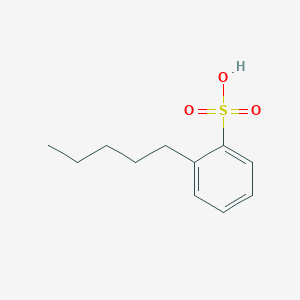
2-Pentylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylbenzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. It consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) and a pentyl group (-C₅H₁₁). This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylbenzene-1-sulfonic acid typically involves the sulfonation of 2-pentylbenzene. This can be achieved by reacting 2-pentylbenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum) under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors where 2-pentylbenzene is continuously fed into a reactor containing sulfur trioxide and fuming sulfuric acid. The reaction mixture is then quenched with water to precipitate the sulfonic acid product, which is subsequently purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the sulfonic acid group can lead to the formation of corresponding sulfonates.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used for sulfonation reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Sulfonates: Reduction of the sulfonic acid group forms sulfonates.
Sulfonic Acid Derivatives: Oxidation leads to various sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pentylbenzene-1-sulfonic acid has several applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and emulsifiers
Wirkmechanismus
The mechanism of action of 2-Pentylbenzene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H⁺) in chemical reactions. The sulfonic acid group (-SO₃H) is highly polar and can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it an effective catalyst and reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: Lacks the pentyl group, making it less hydrophobic.
Toluene-4-sulfonic Acid: Contains a methyl group instead of a pentyl group, affecting its solubility and reactivity.
Dodecylbenzenesulfonic Acid: Has a longer alkyl chain, increasing its hydrophobicity and surfactant properties
Uniqueness
2-Pentylbenzene-1-sulfonic acid is unique due to its intermediate alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it versatile for use in various applications, from catalysis to surfactant production.
Eigenschaften
CAS-Nummer |
58425-66-4 |
|---|---|
Molekularformel |
C11H16O3S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
2-pentylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
VBVVNLPJLRAFAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)


![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
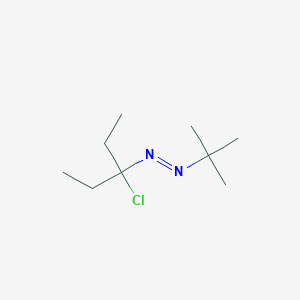

![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)

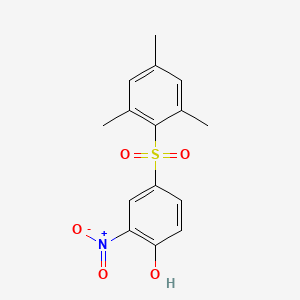
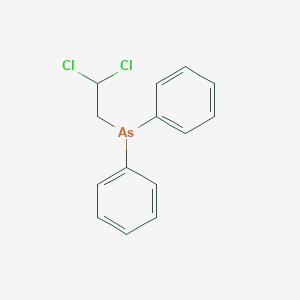
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
